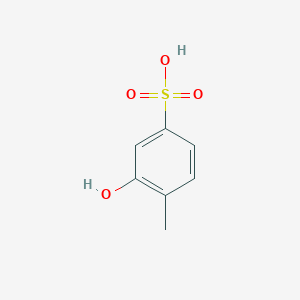

3-Hydroxy-4-methylbenzenesulfonic acid

描述

3-Hydroxy-4-methylbenzenesulfonic acid (C₇H₈O₄S) is a sulfonic acid derivative featuring a hydroxy group at the 3-position and a methyl group at the 4-position of the benzene ring. Sulfonic acids are known for their strong acidity, water solubility, and applications in catalysis, dyes, and pharmaceuticals. The methyl and hydroxy substituents likely influence its electronic and steric properties, modulating reactivity compared to simpler benzenesulfonic acids.

属性

IUPAC Name |

3-hydroxy-4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARIFRHBFXEJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500416 | |

| Record name | 3-Hydroxy-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-03-4 | |

| Record name | 3-Hydroxy-4-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-4-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8A174030U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Conventional Sulfonation with Sulfuric Acid

In this method, 3-methylphenol reacts with concentrated H₂SO₄ at elevated temperatures (80–100°C) for 6–8 hours. The sulfonic acid group (-SO₃H) is introduced at the para position relative to the hydroxyl group, yielding the target compound. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Sulfonating Agent | 98% H₂SO₄ |

| Yield | 65–70% |

The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs sulfonation to the para position. Excess H₂SO₄ acts as both a reagent and solvent, though post-reaction neutralization with NaOH is required to isolate the product.

Modified Sulfonation with Oleum

Oleum (fuming H₂SO₄) enhances reaction efficiency by providing a higher concentration of SO₃. A study demonstrated that using 20% oleum at 50°C reduces the reaction time to 4 hours while achieving a 75% yield. This method minimizes side products like disulfonated derivatives.

Ultrasound-Assisted Sulfonation

Ultrasonication has emerged as a green chemistry approach to accelerate sulfonation. A 2012 study reported the synthesis of positional isomers, including 4-hydroxy-3-methylbenzenesulfonic acid, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under ultrasonic irradiation.

Reaction Mechanism and Conditions

The process involves generating an electrophilic iminium intermediate from POCl₃ and DMF, which facilitates sulfonation. Sodium bisulfite (NaHSO₃) is added to stabilize the sulfonic acid group. Key conditions are summarized below:

| Parameter | Value |

|---|---|

| Temperature | 45–55°C |

| Reaction Time | 30–32 hours |

| Catalyst System | POCl₃/DMF/NaHSO₃ |

| Ultrasonic Frequency | 40 kHz |

| Yield | 82–85% |

Ultrasonication improves mass transfer and reduces activation energy, enabling higher yields compared to conventional methods.

Friedel-Crafts Sulfonation with Lewis Acids

The Friedel-Crafts reaction, catalyzed by Lewis acids like aluminum chloride (AlCl₃), offers regioselective sulfonation. A patent describing the synthesis of 3-hydroxyacetophenone derivatives highlights the use of AlCl₃ to direct sulfonation in aromatic systems.

Stepwise Synthesis

- Sulfonation : 3-methylphenol reacts with chlorosulfonic acid (ClSO₃H) in the presence of AlCl₃ at 0–5°C.

- Hydrolysis : The intermediate sulfonyl chloride is hydrolyzed to the sulfonic acid using aqueous NaOH.

| Step | Conditions | Yield |

|---|---|---|

| Sulfonation | 0–5°C, 2 hours | 70% |

| Hydrolysis | 25°C, pH 10–12 | 95% |

This method achieves a total yield of 66.5% and minimizes over-sulfonation.

Comparative Analysis of Methods

The table below contrasts the efficiency, scalability, and practicality of each method:

| Method | Yield | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Conventional H₂SO₄ | 65–70% | 6–8 hours | High | Low |

| Oleum Sulfonation | 75% | 4 hours | Moderate | Moderate |

| Ultrasound-Assisted | 82–85% | 30–32 hours | Low | High |

| Friedel-Crafts | 66.5% | 3 hours | High | Moderate |

The ultrasound-assisted method offers the highest yield but requires specialized equipment. Industrial settings often prefer oleum or Friedel-Crafts approaches for balance between cost and efficiency.

Characterization and Validation

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase confirms ≥98% purity for industrial-grade batches.

Industrial-Scale Production Challenges

- Byproduct Formation : Disulfonated derivatives may form if reaction temperatures exceed 100°C.

- Corrosion : Sulfuric acid and oleum require corrosion-resistant reactors (e.g., glass-lined steel).

- Waste Management : Neutralization of spent H₂SO₄ generates large volumes of sodium sulfate, necessitating recycling protocols.

化学反应分析

Types of Reactions

3-Hydroxy-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

Substitution: The hydroxyl and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and other reduced forms.

Substitution: Halogenated and nitrated derivatives.

科学研究应用

3-Hydroxy-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Utilized in the development of pharmaceutical agents and as a precursor for drug synthesis.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Hydroxy-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

相似化合物的比较

3-Hydroxy-4-methoxybenzenesulfonic Acid (CAS 879-98-1)

- Structure : Replaces the methyl group with a methoxy (-OCH₃) at the 4-position.

- Molecular Formula : C₇H₈O₅S (MW 204.20) .

- Key Differences :

- The methoxy group is electron-donating, reducing acidity compared to methyl (electron-neutral).

- Higher molecular weight due to the oxygen atom in methoxy.

- Applications : Likely used in dye intermediates or surfactants, similar to other hydroxy-substituted sulfonic acids.

4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)

4-Methylbenzenesulfonic Acid (p-Toluenesulfonic Acid, CAS 104-15-4)

4-Hydroxybenzoic Acid (CAS 99-96-7)

4-Methyl-3-nitrobenzenesulfonic Acid (CAS 97-06-3)

- Structure: Nitro (-NO₂) at 3-position, methyl at 4-position.

- Molecular Formula: C₇H₇NO₅S (MW 217.20) .

- Key Differences: Nitro group is strongly electron-withdrawing, increasing sulfonic acid acidity. Potential use in explosives or reactive intermediates due to nitro functionality.

Comparative Data Table

*Estimated properties based on analogs.

生物活性

3-Hydroxy-4-methylbenzenesulfonic acid, also known as policresulen, is a sulfonic acid derivative that has garnered attention for its biological activity, particularly in medical and therapeutic applications. This compound is primarily recognized for its antiseptic and hemostatic properties, making it useful in treating various mucous membrane lesions.

This compound exhibits a structure characterized by a hydroxyl group and a sulfonic acid group attached to a methylbenzene ring. Its chemical formula is . The compound acts primarily as a competitive inhibitor of the dengue virus protease NS2B/NS3, which is crucial for viral replication. This inhibition results in the prevention of viral proliferation in infected cells, making it a potential therapeutic agent against viral infections, particularly dengue fever.

Antimicrobial Effects

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) has been tested against pathogens such as Staphylococcus aureus and Enterococcus faecalis, demonstrating effective inhibition at specific concentrations. The compound's mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic processes .

DNA Interaction

The compound has also been studied for its interaction with DNA. It exhibits both hydrolytic and oxidative cleavage of DNA, which can be evaluated using gel electrophoresis techniques. The binding affinity to calf thymus DNA (CT-DNA) was assessed using UV-Vis spectroscopy, revealing that the compound interacts electrostatically with DNA, potentially influencing genetic material stability and integrity .

Antioxidant Properties

In addition to its antimicrobial and DNA-binding activities, this compound demonstrates antioxidant properties. Using the DPPH radical scavenging assay, the compound has been shown to effectively neutralize free radicals, highlighting its potential role in protecting cells from oxidative stress .

Applications in Medicine

The primary applications of this compound include:

- Topical Treatments : It is utilized in formulations for treating gynecological infections, oral ulcers, and hemorrhoids due to its antiseptic properties.

- Surgical Applications : As a hemostatic agent, it aids in controlling bleeding during surgical procedures by promoting selective coagulation of necrotic tissues while sparing healthy tissues .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains reported that the compound exhibited a strong inhibitory effect on Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating significant potency against these pathogens .

- DNA Cleavage Investigation : Another research effort focused on the compound's ability to cleave DNA strands under oxidative conditions, showing that it could induce DNA damage without external agents, which raises concerns about potential genotoxic effects but also suggests utility in therapeutic contexts where DNA targeting is desired .

- Antioxidant Activity Assessment : The antioxidant capacity was quantified using the DPPH method, revealing that this compound has comparable activity to established antioxidants like butylated hydroxytoluene (BHT), suggesting its potential application in formulations aimed at reducing oxidative stress in biological systems .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-4-methylbenzenesulfonic acid, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves sulfonation of 4-methylphenol derivatives using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60°C). The hydroxyl group may require protection (e.g., acetylation) to prevent side reactions. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical for high purity. Reaction monitoring using TLC or HPLC ensures intermediate stability .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and aromatic proton environments.

- FT-IR : Identify functional groups (e.g., -SOH at ~1180 cm, -OH at ~3400 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) for accuracy .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodology : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and incompatible materials (strong acids, oxidizers). Pre-dry solvents used in reactions to prevent hydrolysis. Stability tests under accelerated aging conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How do electronic effects of substituents (-OH, -CH, -SOH) influence the reactivity of this compound in electrophilic substitution?

- Methodology : Perform comparative kinetic studies with analogs (e.g., 4-methylbenzenesulfonic acid) to assess substituent effects. Use DFT calculations to map electron density and predict regioselectivity. Experimental validation via nitration or halogenation reactions with GC-MS analysis of products .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Conduct systematic solubility studies in varying solvent polarities (e.g., water, DMSO, ethanol) at multiple temperatures. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Address discrepancies by standardizing solvent purity and equilibration times .

Q. How can computational modeling predict the interaction of this compound with enzymes or catalytic surfaces?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to study binding affinities with biological targets (e.g., tyrosine phosphatases). For catalytic applications, use DFT (Gaussian 09) to model adsorption on metal oxides (e.g., TiO). Validate predictions with experimental kinetics or XPS surface analysis .

Q. What purification techniques achieve >95% purity for kinetic or mechanistic studies?

- Methodology : Combine column chromatography (silica gel, eluent: ethyl acetate/methanol) with preparative HPLC (C18 column, acidic mobile phase). Assess purity via H NMR integration and HPLC area normalization. Trace impurities (<0.5%) can be quantified using LC-MS .

Q. How do pH and ionic strength affect the catalytic role of this compound in ester hydrolysis?

- Methodology : Design pH-dependent kinetic assays (pH 2–12) using buffer systems (phosphate, acetate). Monitor reaction progress via H NMR or conductivity measurements. Compare rate constants (k) to establish Bronsted acid-base relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。